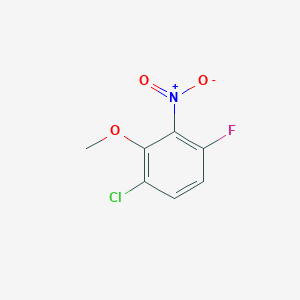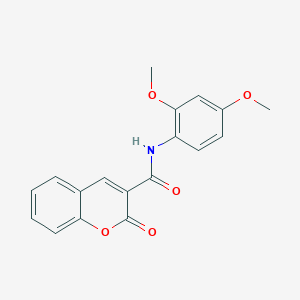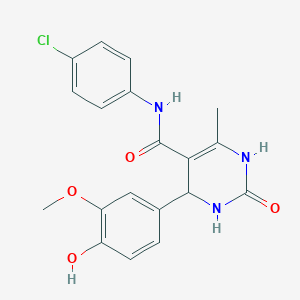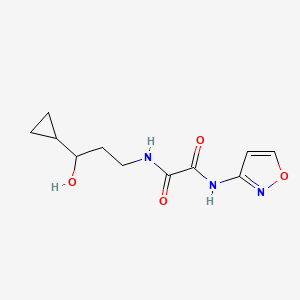
1-Chloro-4-fluoro-2-methoxy-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-fluoro-2-methoxy-3-nitrobenzene is an organic compound with the molecular formula C7H5ClFNO3 It is a derivative of benzene, characterized by the presence of chloro, fluoro, methoxy, and nitro substituents on the aromatic ring
Mechanism of Action
Mode of Action
The compound might interact with its targets through various types of chemical reactions. For example, it could undergo nucleophilic substitution reactions or electrophilic aromatic substitution reactions .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its chemical structure and the body’s physiological conditions. For example, its lipophilicity and water solubility could influence its absorption and distribution .
Preparation Methods
The synthesis of 1-Chloro-4-fluoro-2-methoxy-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 1-chloro-4-fluoro-2-methoxybenzene, followed by purification steps to isolate the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloro-4-fluoro-2-methoxy-3-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where the nitro group acts as a deactivating meta-director, influencing the position of incoming electrophiles
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro and chloro can activate the aromatic ring towards nucleophilic substitution reactions.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-4-fluoro-2-methoxy-3-nitrobenzene has several applications in scientific research:
Comparison with Similar Compounds
1-Chloro-4-fluoro-2-methoxy-3-nitrobenzene can be compared with other similar compounds such as:
1-Methoxy-2-chloro-4-nitrobenzene: Similar in structure but lacks the fluoro substituent.
4-Chloro-2-fluoro-1-nitrobenzene: Similar but lacks the methoxy group.
1-Fluoro-4-methoxy-2-nitrobenzene: Similar but lacks the chloro substituent.
These comparisons highlight the unique combination of substituents in this compound, which contributes to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-chloro-4-fluoro-2-methoxy-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO3/c1-13-7-4(8)2-3-5(9)6(7)10(11)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIDGHWNZQBDDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1-[2-[2-(4-fluorophenyl)-2-hydroxyethyl]pyrrolidin-1-yl]ethanone](/img/structure/B2585195.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-bromobenzamide](/img/structure/B2585196.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2585197.png)



![N'-(4-acetamidophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2585204.png)
![3-chloro-N-(4-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2585205.png)
![1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-methylbutan-1-amine hydrochloride](/img/new.no-structure.jpg)
![N-[(3,4-dimethoxyphenyl)methyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2585208.png)
![4-[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2585210.png)
![1-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]methanesulfonamide](/img/structure/B2585211.png)
